Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide

Description

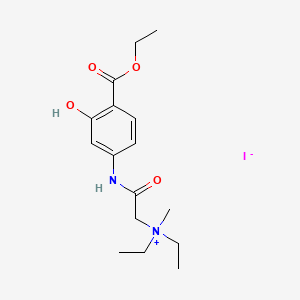

Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide (CAS: 73680-84-9) is a quaternary ammonium compound derived from salicylic acid. Its molecular formula is C₂₁H₃₇N₃O₄·2I (MW: 649.41 g/mol), featuring a salicylate backbone modified with a diethylaminoacetyl amino group and a methiodide quaternary ammonium moiety . The compound has been studied in medicinal chemistry, with reported acute toxicity (LD₅₀: 2 mg/kg, intravenous in mice) .

Properties

CAS No. |

73680-85-0 |

|---|---|

Molecular Formula |

C16H25IN2O4 |

Molecular Weight |

436.28 g/mol |

IUPAC Name |

[2-(4-ethoxycarbonyl-3-hydroxyanilino)-2-oxoethyl]-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C16H24N2O4.HI/c1-5-18(4,6-2)11-15(20)17-12-8-9-13(14(19)10-12)16(21)22-7-3;/h8-10H,5-7,11H2,1-4H3,(H-,17,19,20,21);1H |

InChI Key |

HXVWCFCWNSPFSK-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](C)(CC)CC(=O)NC1=CC(=C(C=C1)C(=O)OCC)O.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide typically involves the esterification of salicylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and optimized reaction parameters is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium hydroxide or ammonia

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted salicylates

Scientific Research Applications

Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Potential use as an active ingredient in antimicrobial drugs.

Industry: Utilized in the formulation of cosmetic products due to its UV-absorbing properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-diethylaminoacetylamino)salicylate, methiodide involves the inhibition of microbial growth by interfering with the synthesis of essential cellular components. The compound targets specific enzymes and pathways in bacteria and fungi, leading to cell death .

Comparison with Similar Compounds

Methyl Salicylate (C₈H₈O₃)

- Structure: Simpler ester of salicylic acid without amino or quaternary ammonium groups.

- Applications : Widely used in topical analgesics, fragrances, and food flavorings due to its volatility and mint-like aroma .

- Stability : Prone to hydrolysis under alkaline conditions, releasing salicylic acid .

- Toxicity : Oral LD₅₀ in rats is ~887 mg/kg, significantly less toxic than the target compound .

Acetylcholine Chloride (C₇H₁₆ClNO₂)

- Structure : A quaternary ammonium ester with a choline backbone.

- Applications : Neurotransmitter and therapeutic agent for myasthenia gravis.

- Stability : Rapid hydrolysis in alkaline media due to the ester group; IR spectra show altered carbonyl absorption upon quaternization .

- Comparison: Both compounds share quaternary ammonium groups, but acetylcholine lacks the salicylate moiety, leading to divergent biological targets (e.g., muscarinic vs.

2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-B)

Ethyl 5-Nitro Salicylate (C₉H₉NO₅)

- Structure : Nitro-substituted salicylate ester.

- Applications : Intermediate in organic synthesis; nitro group enhances electrophilicity for further functionalization .

- Contrast: The nitro group confers different reactivity compared to the diethylaminoacetyl amino group in the target compound .

Structural and Functional Analysis

Key Structural Features Influencing Activity

- Diethylaminoacetyl Amino Group: Introduces basicity and hydrogen-bonding capacity, which may influence receptor binding .

Stability and Reactivity

- Hydrolysis: The ester group is susceptible to alkaline hydrolysis, but the methiodide group may alter reaction kinetics compared to non-ionic esters like methyl salicylate .

- Thermal Stability : Likely lower volatility than simple esters (e.g., ethyl salicylate) due to high molecular weight and ionic character .

Toxicity Profile

Therapeutic Potential

- Target Compound : High toxicity limits therapeutic use, but structural analogs may be explored for antispasmodic or anticholinergic applications .

- Ethyl Salicylate : Used in anti-diabetic formulations due to hypoglycemic activity .

- Acetylcholine Derivatives : Employed in treating neuromuscular disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.